1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene
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Overview
Description
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 2-fluoro-4-methylbenzene, a series of halogenation reactions can be performed to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The choice of solvents, reaction temperatures, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Radical Reactions: The presence of halogen atoms makes it susceptible to radical reactions, such as radical halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for specific binding to target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-chloropentane
- 1-Bromo-4-chlorobutane
- 1,5-Dibromopentane
- 1,3-Dibromopropane
- 1-Bromo-3-chloropropane
Uniqueness
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene is unique due to the specific arrangement of halogen atoms and the presence of a methyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2092506-71-1 |
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Molecular Formula |
C8H7BrClF |
Molecular Weight |
237.5 |
Purity |
95 |
Origin of Product |
United States |
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